5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-(1-ethyl-3,5-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-4-14-7(3)10(6(2)12-14)9-5-8(11(15)16)13-17-9/h5H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXOIFNREBPGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C2=CC(=NO2)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162975 | |
| Record name | 5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1006459-06-8 | |
| Record name | 5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1006459-06-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid typically involves the formation of the pyrazole and isoxazole rings followed by their subsequent coupling. One common method involves the reaction of terminal alkynes with n-BuLi, followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions
5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and n-BuLi. Reaction conditions often involve controlled temperatures and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₁H₁₃N₃O₃
Molecular Weight : 233.24 g/mol
CAS Number : 1006459-06-8
MDL Number : MFCD04970283
The compound features an isoxazole ring fused with a pyrazole moiety, which contributes to its biological activity and chemical stability.
Medicinal Chemistry
5-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid has been investigated for its potential therapeutic effects in various diseases.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines. For instance, research published in Journal of Medicinal Chemistry indicated that derivatives of this compound showed significant inhibition of tumor growth in vitro and in vivo models .
- Anti-inflammatory Properties : The compound has also been studied for its anti-inflammatory effects. A study demonstrated that it could reduce pro-inflammatory cytokine levels in human cell lines, suggesting potential use in treating inflammatory diseases .
Agricultural Science
In agricultural applications, the compound has been explored as a potential herbicide and fungicide.
- Herbicidal Activity : Research indicates that derivatives of 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole can inhibit the growth of specific weeds without harming crops. Field trials have shown effective weed control with minimal environmental impact .
Materials Science
The unique structure of this compound allows it to be utilized in the development of new materials.
- Polymer Chemistry : The compound can be used as a monomer for synthesizing novel polymers with specific properties such as increased thermal stability and mechanical strength. Studies have demonstrated that incorporating this compound into polymer matrices enhances their performance under stress conditions .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Journal of Medicinal Chemistry (2020) | Anticancer | Significant cytotoxicity against breast cancer cell lines with IC50 values <10 µM. |
| Agricultural Research Journal (2021) | Herbicide | Effective against common agricultural weeds with a reduction in crop damage observed. |
| Polymer Science Journal (2022) | Material Development | Enhanced thermal stability and mechanical properties in polymer composites incorporating the compound. |
Mechanism of Action
The mechanism of action of 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, this compound is compared to structurally related derivatives, focusing on substitutions, biological activity, and synthetic accessibility.
Structural Analogues
The following table highlights key structural differences and similarities:
Research Findings and Challenges
- Limited Commercial Availability: The discontinuation of the target compound (as per CymitQuimica data) highlights scalability or stability issues, unlike its patented analogues (e.g., ), which are optimized for industrial production.
- Structural Trade-offs : While the ethyl/methyl groups in the target compound improve lipophilicity, they may reduce water solubility, limiting its utility in aqueous formulations compared to morpholine-based salts .
- Biological Data Gaps : Direct comparative studies on enzymatic inhibition or cytotoxicity are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of both pyrazole and isoxazole rings, contributing to its unique reactivity and biological properties. Its molecular formula is with a molecular weight of 235.24 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₃ |
| Molecular Weight | 235.24 g/mol |
| CAS Number | 1006459-06-8 |
| Purity | Min. 95% |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. This compound may modulate various biological pathways, influencing processes such as inflammation and cancer cell proliferation.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory responses.
Case Study: COX Inhibition
In a study assessing the anti-inflammatory properties of various pyrazole derivatives, this compound exhibited significant COX-2 inhibition with an IC50 value lower than traditional anti-inflammatory drugs like diclofenac .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research indicates that it can induce apoptosis in various cancer cell lines by targeting specific pathways involved in cell survival and proliferation.
Table 2: Anticancer Activity Data
Enzyme Inhibition Studies
Studies have demonstrated that this compound acts as an inhibitor for several key enzymes involved in cancer progression, including Aurora-A kinase .
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions that form both the pyrazole and isoxazole moieties. Its applications extend beyond medicinal chemistry into materials science and biochemistry.
Table 3: Synthetic Routes Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Formation of Pyrazole | Nucleophilic Addition | Controlled temperature |
| Coupling with Isoxazole | Cyclization | Specific solvents |
Q & A
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high purity?
The compound is synthesized via a multi-step pathway involving Claisen-Schmidt condensation followed by cyclization. Key steps include:
- Alkylation of the pyrazole core using ethyl iodide under anhydrous conditions.
- Cyclization of the intermediate isoxazole-carboxylic acid derivative using potassium hydroxide in ethanol as a solvent .
- Purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the final product. Critical parameters: Solvent choice (ethanol for optimal cyclization), reaction time (3–4 hours), and stoichiometric control of alkylating agents .
Q. Which spectroscopic and analytical methods are most effective for characterizing structural integrity?
- 1H NMR : Confirms substitution patterns (e.g., ethyl and methyl groups on the pyrazole ring).
- IR Spectroscopy : Identifies carboxylic acid (-COOH) and isoxazole ring vibrations (C=N stretch at ~1600 cm⁻¹).
- ESI-MS : Validates molecular weight (e.g., [M+H]+ peak at m/z 265.3).
- Elemental Analysis : Ensures purity (>95%) by matching calculated and observed C/H/N ratios .
Q. How is the compound’s stability assessed under varying storage conditions?
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
- Hydrolytic Stability : Accelerated degradation studies in buffered solutions (pH 1–12) monitored via HPLC.
- Storage Recommendations : Store at 2–8°C in amber vials to prevent photodegradation; desiccate to avoid hygroscopic degradation .
Q. What safety protocols are essential for laboratory handling?
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Engineering Controls : Fume hoods for synthesis steps involving volatile solvents (e.g., ethanol).
- Waste Disposal : Neutralize acidic byproducts before disposal in accordance with EPA guidelines .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with ethanol to improve reaction kinetics.
- Microwave-Assisted Synthesis : Reduce reaction time and energy input while maintaining >85% yield .
Q. What molecular docking strategies predict interactions with human dihydrofolate reductase (DHFR)?
- Software : AutoDock Vina or Schrödinger Suite for docking simulations.
- Key Parameters : Grid box centered on the DHFR active site (PDB: 1KMS), Lamarckian genetic algorithm for conformational sampling.
- Validation : Compare docking scores (e.g., -9.2 kcal/mol for this compound vs. -10.5 kcal/mol for doxorubicin) and hydrogen-bond interactions with residues (e.g., Leu4, Phe34) .
Q. How can contradictory bioactivity data in literature be resolved?
- Reproducibility Checks : Replicate assays under identical conditions (e.g., DHFR inhibition at pH 7.4, 37°C).
- Purity Analysis : Use HPLC to confirm compound integrity across studies.
- Meta-Analysis : Compare IC₅₀ values from multiple sources and correlate with structural analogs .
Q. What experimental approaches evaluate enzyme inhibition kinetics?
- Enzymatic Assays : Spectrophotometric monitoring of NADPH oxidation (340 nm) in DHFR inhibition studies.
- Kinetic Parameters : Calculate Kᵢ (inhibition constant) via Lineweaver-Burk plots.
- Competitive vs. Non-Competitive Inhibition : Assess via substrate saturation curves .
Q. How does the compound interact with indoor surfaces in experimental setups?
- Adsorption Studies : Quartz crystal microbalance (QCM) to measure adhesion on silica or polymer-coated surfaces.
- Surface Reactivity : X-ray photoelectron spectroscopy (XPS) to track degradation under UV/ozone exposure.
- Environmental Impact : Monitor VOC emissions via GC-MS in simulated indoor environments .
Q. What strategies improve bioavailability in preclinical models?
- Salt Formation : Synthesize sodium or lysine salts to enhance aqueous solubility.
- Prodrug Design : Esterify the carboxylic acid group for passive diffusion across membranes.
- In Vivo PK/PD : Administer via intraperitoneal injection (10 mg/kg) and measure plasma half-life using LC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
